molecular formula C18H30O2 B071964 5H-3,5a-Epoxynaphth[2,1-c]o CAS No. 1153-34-0

5H-3,5a-Epoxynaphth[2,1-c]o

Cat. No.: B071964
CAS No.: 1153-34-0
M. Wt: 278.4 g/mol
InChI Key: PHNCACYNYORRNS-YFUQURRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This high-purity chemical compound, 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-, is offered as a specialized tool for scientific investigation. Its complex dioxatetracyclic structure presents a valuable scaffold for probing structure-activity relationships in various fields of research. In silico predictions suggest this compound may interact with several biological targets, including the Cannabinoid CB2 receptor and the Kappa opioid receptor, making it a point of interest for exploratory neuropharmacological studies . Furthermore, its distinctive woody and amber odor profile, as characterized in fragrance research, also makes it a compound of interest for studies in olfaction and the development of novel specialty materials . Researchers can utilize this epoxide-containing molecule as a building block in synthetic chemistry, particularly for developing more complex architectures or probing reaction mechanisms in epoxide ring-opening transformations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1153-34-0

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane

InChI

InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1

InChI Key

PHNCACYNYORRNS-YFUQURRKSA-N

SMILES

CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C

Synonyms

5H-3,5a-Epoxynaphth[2,1-c]o

Origin of Product

United States

Natural Abundance and Isolation of 5h 3,5a Epoxynaphth 2,1 C Oxepin Derivatives

Occurrence in Botanical Sources

The latex of Calotropis gigantea L., commonly known as the crown flower, has been identified as a significant natural source of 5H-3,5a-Epoxynaphth[2,1-c]oxepin. mdpi.comresearchgate.netscilit.com Spectroscopic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS), of the latex has consistently revealed the presence of this compound as one of the major bioactive constituents. mdpi.comresearchgate.net

In a study analyzing the methanol-mixed latex of C. gigantea, 5H-3,5a-Epoxynaphth[2,1-c]oxepin was identified with a retention time of 57.34 minutes during GC-MS analysis. mdpi.com This compound is part of a complex mixture of phytochemicals, including alkaloids, terpenoids, and saponins, that contribute to the plant's traditional medicinal uses. mdpi.com The identification of 5H-3,5a-Epoxynaphth[2,1-c]oxepin in C. gigantea latex highlights its potential as a valuable natural product.

Table 1: Major Bioactive Compounds Identified in the Latex of Calotropis gigantea L.

Compound Name Retention Time (min)
5H-3,5a-Epoxynaphth[2,1-c]oxepin 57.34
Cholesta-5-en-3-ol, 24-propylidene- 54.01
Lup-20(29)-Ene-3,28-Diol, (3.Beta)- 58.31
Veridiflorol 58.62
Lanosta-8,24-dien-3-ol, acetate, (3.beta.)- 58.88

Data sourced from GC-MS analysis of methanol-mixed latex. mdpi.com

Derivatives of 5H-3,5a-Epoxynaphth[2,1-c]oxepin have also been identified in various other plant species. A notable derivative is 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- . unirioja.esresearchgate.net This compound has been found in several plants that are being investigated for their chemical constituents. unirioja.esresearchgate.netresearchgate.netubiobio.cl

A study investigating five different plant species for potential natural preservatives identified this derivative in two of them: Alstonia scholaris (pulai bark) and Dioscorea spp. (gadung tubers). unirioja.esresearchgate.net In the petroleum ether extract of Alstonia scholaris bark, this compound was found to be the dominant constituent, accounting for 56.07% of the extract. unirioja.es In the n-hexane extract of Dioscorea spp. tubers, it was identified as a hydrocarbon component. unirioja.es The same study also examined Acacia spp., Orthosiphon spp., and Azadirachta indica, though the presence of this specific compound in those species was not explicitly reported in the findings. unirioja.esresearchgate.netresearchgate.netubiobio.cl

Furthermore, a derivative, specifically 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-,[3S-(3.alpha.,5a.alpha.,7a.alpha.,11a.beta.,11b.alpha.)]- , was identified in the methanolic seed extract of Cichorium intybus L. (chicory), constituting 3.51% of the total area in the GC-MS analysis. researchgate.net

Table 2: Identification of 5H-3,5a-Epoxynaphth[2,1-c]oxepin Derivatives in Various Plant Species

Plant Species Plant Part Derivative Identified Solvent Extract
Alstonia scholaris Bark 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- Petroleum ether
Dioscorea spp. Tubers 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- n-hexane

Methodologies for Natural Product Extraction and Chromatographic Purification

The isolation and identification of 5H-3,5a-Epoxynaphth[2,1-c]oxepin and its derivatives from botanical sources involve a series of extraction and analytical techniques. The choice of method depends on the plant material and the polarity of the target compound.

For the latex of Calotropis gigantea, the extraction process involves mixing the fresh latex with solvents such as methanol (B129727) or water. mdpi.com The resulting extracts are then subjected to analytical techniques to identify their components.

In the case of other plant materials like bark, leaves, and tubers, Soxhlet extraction is a commonly employed method. unirioja.esresearchgate.net This technique uses non-polar solvents like n-hexane and petroleum ether to extract compounds. unirioja.esresearchgate.netubiobio.cl For instance, the study on five plant species for wood preservatives utilized Soxhlet extraction with these solvents. unirioja.esresearchgate.net Another method involves extraction with dichloromethane , as was done in the chemical investigation of Alstonia scholaris leaves.

Following extraction, the primary technique for the identification and quantification of these volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS) . mdpi.comunirioja.esresearchgate.netresearchgate.net This powerful analytical method separates the components of a mixture and provides detailed information about their molecular structure, allowing for precise identification. mdpi.com The retention time and mass spectrum obtained from GC-MS are compared with known standards and databases for confirmation. mdpi.comunirioja.es

Advanced Synthetic Methodologies for 5h 3,5a Epoxynaphth 2,1 C Oxepin and Its Analogs

Construction of the Naphtho-oxepin Core Structure

The assembly of the naphtho-oxepin skeleton is a critical step in the total synthesis of these complex molecules. Key strategies involve the formation of the seven-membered ether ring onto a pre-existing naphthalene (B1677914) system through cyclization reactions or the construction of the fused ring system via metathesis-based approaches.

Cyclization and Condensation Reactions

Cyclization and condensation reactions represent a classical yet powerful approach for forging the oxepine ring. These methods often involve the intramolecular formation of a carbon-oxygen or carbon-carbon bond to close the seven-membered ring.

Intramolecular Friedel-Crafts alkylation is a prominent strategy for constructing fused ring systems, including the naphtho-oxepin core. This reaction typically involves the cyclization of a substrate bearing a naphthalene moiety and a suitable tethered electrophile, catalyzed by a Lewis acid. For instance, the synthesis of dihydrooxepin motifs has been achieved using Lewis acid-mediated Friedel-Crafts alkylation. nih.gov

In a related approach, a tandem reaction sequence involving an initial C–H activation and alkenylation followed by an intramolecular Friedel-Crafts alkylation has been successfully employed to construct indole-fused oxepines. acs.orgnih.govresearchgate.netacs.org This methodology, often catalyzed by rhodium complexes, facilitates the rapid assembly of complex polycyclic systems containing the oxepine ring. nih.govresearchgate.netacs.org The reaction proceeds by first creating a new carbon-carbon bond, which then sets the stage for the subsequent ring-closing Friedel-Crafts alkylation to form the seven-membered ether ring. acs.org

Another variation involves an intramolecular Friedel–Crafts alkylation-dehydration sequence, which has been used to produce unsaturated lactams as precursors to more complex heterocyclic systems. nih.gov These examples highlight the versatility of the Friedel-Crafts reaction in creating the fused polycyclic architecture characteristic of naphtho-oxepin analogs.

Alkyne Metathesis-Based Strategies

Ring-closing alkyne metathesis (RCAM) has emerged as a powerful and efficient tool for the synthesis of macrocycles and complex ring systems, including those containing the oxepine core. sigmaaldrich.comnih.govbeilstein-journals.org This method relies on the catalytic redistribution of carbon-carbon triple bonds to form new cyclic structures. beilstein-journals.org

At the forefront of alkyne metathesis are Schrock-type molybdenum alkylidyne catalysts. sigmaaldrich.combeilstein-journals.org These high-oxidation-state metal complexes are highly effective in catalyzing the metathesis of internal alkynes. beilstein-journals.org A common Schrock catalyst used in these transformations is [Mo(NAr)(CHCMe₃)(OC(CF₃)₃)₂]. These catalysts are instrumental in the RCAM of diyne precursors to generate macrocyclic intermediates that can be further elaborated. The development of air-stable versions of these molybdenum catalysts has further broadened their applicability, making them more versatile and compatible with a wider range of substrates, including those with donor sites that could otherwise poison the catalyst. sigmaaldrich.com

RCAM is particularly well-suited for the formation of medium to large rings, which are often challenging to synthesize via traditional cyclization methods. nih.gov In the context of naphtho-oxepin synthesis, a linear precursor containing a naphthalene unit and two terminal alkyne functionalities would be designed. Upon treatment with a Schrock-type molybdenum catalyst, this diyne undergoes intramolecular metathesis to form a large ring containing the naphthalene and a new internal alkyne. This macrocyclic intermediate can then be subjected to further reactions to construct the final bridged epoxy-oxepin structure. For example, RCAM has been used to form 14-membered oxepin (B1234782) rings from appropriate diyne precursors.

The success of RCAM reactions is highly dependent on the careful optimization of several key parameters. The choice of catalyst, its loading, the solvent, and the reaction temperature all play crucial roles in determining the yield and selectivity of the desired macrocycle.

ParameterOptimized ConditionsRationale
Catalyst Loading 5–10 mol%Sufficient to achieve high conversion (>80%) while remaining cost-effective.
Solvent Toluene or dichloromethaneThese non-coordinating solvents minimize side reactions and facilitate catalyst activity.
Temperature 60–80°CBalances the reaction rate with catalyst stability and selectivity, preventing decomposition.

Systematic studies on the optimization of molybdenum-based catalysts continue to be an active area of research, aiming to enhance their performance and expand their synthetic utility. nih.govrsc.orgresearchgate.net

Semisynthetic Routes from Natural Precursors

The generation of the 5H-3,5a-Epoxynaphth[2,1-c]oxepin scaffold frequently begins with labdane (B1241275) diterpenoids, which are readily available from natural sources. These molecules provide a convenient starting framework that can be chemically modified through a sequence of reactions to yield the target compound. A notable example involves the transformation of sclareol (B1681606), a diterpenoid extracted from Salvia sclarea, into an amber-scented compound with the epoxynaphtho-oxepin core, often referred to by its commercial name, Amberketal.

A critical step in the semisynthesis of the epoxynaphtho-oxepin system is the formation of an epoxide ring. This is typically achieved by treating a diterpenoid precursor containing a suitable double bond with an oxidizing agent. While manool (B191784) is a representative diterpenoid, the synthesis starting from its close relative, sclareol, provides a well-documented pathway. After initial modifications, an exocyclic double bond is strategically installed. This alkene is then subjected to epoxidation.

The reaction uses a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the alkene into an epoxide. This transformation is crucial as the newly formed three-membered ring is a key intermediate that sets the stage for the subsequent cyclization to form the oxepin ring. The stereochemistry of the epoxidation can often be directed by the existing chiral centers in the diterpenoid skeleton, leading to a diastereoselective reaction.

Table 1: Representative Epoxidation Reaction

Starting Material (Precursor)ReagentKey TransformationIntermediate Product
Diterpenoid with exocyclic alkenem-CPBAAlkene EpoxidationDiterpenoid Epoxide

The conversion of a natural diterpenoid into the final 5H-3,5a-Epoxynaphth[2,1-c]oxepin structure involves significant skeletal rearrangement, primarily through oxidative degradation followed by a cyclization event. researchgate.net

Oxidative Degradation: Starting from a precursor like sclareol, the side chain is cleaved and functionalized using a potent oxidizing agent. Ruthenium tetroxide (RuO₄), often generated in situ from ruthenium dioxide (RuO₂) and sodium periodate (B1199274) (NaIO₄), is highly effective for this purpose. researchgate.net This oxidative step breaks carbon-carbon bonds, leading to a keto-acid or a related oxidized intermediate, effectively tailoring the carbon skeleton for the subsequent cyclization. researchgate.net

Intramolecular Acetalization: The final ring closure to form the characteristic caged ether structure is an intramolecular acetalization (or ketalization). Following the epoxidation and oxidative degradation, the intermediate possesses both a hydroxyl group (or a precursor) and a ketone or aldehyde. Under acidic conditions, the hydroxyl group attacks the carbonyl carbon, and the epoxide ring is opened by another internal nucleophile, triggering a cascade that results in the formation of the thermodynamically stable tetracyclic ether. This cyclization forges the C-O bonds of the oxepin and the epoxy bridge simultaneously. This type of reaction, where a redox modification enables a subsequent cyclization, is a powerful strategy in natural product synthesis. nih.gov The process can be considered a domino reaction, efficiently building molecular complexity in a single step. acs.orgepfl.ch

Table 2: Key Steps in Semisynthesis from Sclareol

StepReaction TypeReagentsPurpose
1Oxidative DegradationRuO₄ (from RuO₂/NaIO₄)Cleavage of diterpenoid side chain to form a keto-intermediate. researchgate.net
2EliminationBase or AcidFormation of a key exocyclic double bond.
3EpoxidationPeroxy Acid (e.g., m-CPBA)Forms the reactive epoxide ring for subsequent cyclization.
4CyclizationAcid CatalystIntramolecular acetalization and epoxide opening to form the final 5H-3,5a-Epoxynaphth[2,1-c]oxepin core. acs.orgepfl.ch

Stereoselective and Asymmetric Synthetic Approaches towards Epoxynaphtho-oxepin Scaffolds

Achieving high stereoselectivity is paramount in the synthesis of complex molecules like 5H-3,5a-Epoxynaphth[2,1-c]oxepin, as its biological and physical properties are dictated by the precise three-dimensional arrangement of its atoms. Synthetic strategies are therefore designed to control the formation of multiple chiral centers within the scaffold.

Modern synthetic methods focus on catalytic asymmetric reactions to install chirality, moving beyond reliance on the inherent chirality of natural precursors. rsc.org For the epoxynaphtho-oxepin scaffold, stereocontrol can be exerted at several key stages:

Asymmetric Epoxidation: Instead of a standard epoxidation with m-CPBA, a catalytic asymmetric method like the Sharpless-Katsuki epoxidation could be employed on an allylic alcohol precursor. This would establish the absolute stereochemistry of the epoxide, which then directs the stereochemical outcome of the subsequent cyclization cascade.

Catalyst-Controlled Cyclization: The key intramolecular acetalization step can be influenced by chiral catalysts. Chiral Brønsted or Lewis acids can be used to create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over others. This approach allows for the synthesis of specific stereoisomers that may not be accessible through substrate-controlled reactions.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for the stereoselective synthesis of complex scaffolds. rsc.org For instance, a chiral aminocatalyst could be used to facilitate a stereoselective Michael addition to construct a key intermediate, or a chiral phosphoric acid could catalyze the enantioselective cyclization/acetalization step. nih.gov

These stereoselective approaches are crucial for creating libraries of epoxynaphtho-oxepin analogs for structure-activity relationship studies and for the efficient synthesis of a single, desired stereoisomer. mdpi.comrsc.org

Table 3: Comparison of Stereocontrol Strategies

ApproachMethodKey PrinciplePotential Advantage
Substrate Control Diastereoselective reaction on a chiral precursor (e.g., sclareol)The existing stereocenters of the starting material direct the stereochemical outcome of subsequent reactions.Utilizes readily available chiral pool materials.
Reagent/Catalyst Control Asymmetric Epoxidation (e.g., Sharpless)A chiral catalyst or reagent creates a chiral environment, inducing enantioselectivity in the epoxidation step.High enantiomeric excess can be achieved; tunable by catalyst choice.
Catalyst Control Chiral Lewis/Brønsted Acid Catalyzed CyclizationThe chiral catalyst activates the substrate and controls the transition state geometry of the cyclization. rsc.orgAccess to stereoisomers not favored by substrate control.
Organocatalysis Chiral Amine or Phosphoric Acid CatalysisMetal-free catalysis using small organic molecules to control stereochemistry in key bond-forming steps. rsc.orgnih.govMild reaction conditions, high functional group tolerance.

Reactivity and Reaction Mechanisms of the 5h 3,5a Epoxynaphth 2,1 C Oxepin System

Epoxide Ring-Opening Dynamics

The three-membered ether ring (epoxide) in the 5H-3,5a-Epoxynaphth[2,1-c]oxepin system is susceptible to cleavage under both acidic and basic conditions, a characteristic exploited in synthetic modifications. The significant ring strain, a consequence of the 60° bond angles within the epoxide ring as opposed to the ideal 109.5° for sp³-hybridized carbons, is the driving force for these reactions. libretexts.orgnih.gov

The regioselectivity of the epoxide ring-opening in unsymmetrical epoxides is dependent on the reaction conditions. In the case of 5H-3,5a-Epoxynaphth[2,1-c]oxepin, the two carbon atoms of the epoxide ring are not equally substituted, leading to potential regiochemical isomers upon nucleophilic attack.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the epoxide for nucleophilic attack. researchgate.net The reaction can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. researchgate.net With weak nucleophiles, such as water or alcohols, the reaction is typically carried out in the presence of a catalytic amount of acid.

In a stereospecific total synthesis of Amberketal, an acid-catalyzed hydrolysis of a precursor epoxide was a key step. The hydrolysis of the epoxide with aqueous sulfuric acid in tetrahydrofuran (B95107) resulted in the formation of a diol. oup.com This reaction proceeds via a backside attack of the nucleophile, leading to a trans-diol. researchgate.net

The regioselectivity of acid-catalyzed ring-opening depends on the substitution pattern of the epoxide. For epoxides with primary and secondary carbons, the nucleophile generally attacks the less substituted carbon (an SN2-like outcome). However, if one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge at this position in the transition state (an SN1-like outcome). researchgate.netd-nb.info Given the complex, fused ring structure of 5H-3,5a-Epoxynaphth[2,1-c]oxepin, the regioselectivity will be influenced by both electronic and steric factors.

Reaction Condition Nucleophile General Product Regioselectivity
Acidic (e.g., H₂SO₄)Weak (e.g., H₂O, ROH)trans-1,2-diol or ether alcoholAttack at the more substituted carbon is favored.
Acidic (e.g., HBr, HCl)Strong (e.g., Br⁻, Cl⁻)trans-halohydrinAttack at the more substituted carbon is favored.

This table presents generalized outcomes for acid-catalyzed epoxide ring-opening reactions.

In the presence of a strong base, the epoxide ring can be opened through a direct SN2-type nucleophilic attack. libretexts.org Unlike acid-catalyzed reactions, the epoxide is not protonated first. Therefore, a potent nucleophile, such as an alkoxide or hydroxide, is required to attack one of the electrophilic carbons of the epoxide. libretexts.orgnih.gov

The reaction proceeds with a backside attack, leading to an inversion of stereochemistry at the site of attack. In base-catalyzed ring-opening reactions of unsymmetrical epoxides, the nucleophile preferentially attacks the less sterically hindered carbon atom. givaudan.comyoutube.com For the 5H-3,5a-Epoxynaphth[2,1-c]oxepin system, this would imply that a basic nucleophile would likely attack the less substituted carbon of the epoxide ring, if sterically accessible.

Reaction Condition Nucleophile General Product Regioselectivity
Basic (e.g., NaOR, NaOH)Strong (e.g., ⁻OR, ⁻OH)Alcohol with ether or diol functionalityAttack at the less sterically hindered carbon.

This table presents generalized outcomes for base-catalyzed epoxide ring-opening reactions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds, are potent nucleophiles and strong bases that readily react with epoxides. d-nb.infowomensvoices.org The reaction mechanism is analogous to the base-catalyzed ring-opening and follows an SN2 pathway. d-nb.info Consequently, the nucleophilic carbon of the organometallic reagent attacks the less sterically hindered carbon of the epoxide ring. womensvoices.org This reaction is a valuable method for forming new carbon-carbon bonds. fiveable.me

Reagent General Product Key Feature
Grignard Reagent (RMgX)AlcoholForms a new C-C bond at the less hindered carbon of the epoxide.

This table presents the generalized outcome for the reaction of epoxides with Grignard reagents.

The stereochemistry of epoxide ring-opening reactions is highly dependent on the reaction mechanism.

SN2-type reactions , which are characteristic of base-catalyzed and Grignard reagent-mediated ring-openings, proceed with a backside attack of the nucleophile. This results in an inversion of configuration at the carbon atom that is attacked. libretexts.orglibretexts.org The other stereocenter of the original epoxide retains its configuration.

In the context of the rigid, polycyclic framework of 5H-3,5a-Epoxynaphth[2,1-c]oxepin, the stereochemical course of these reactions is expected to be highly controlled, leading to specific diastereomers.

Nucleophilic Attack Pathways and Regioselectivity

Functional Group Transformations on the Polycyclic Backbone

Beyond the reactivity of the epoxide ring, the polycyclic backbone of 5H-3,5a-Epoxynaphth[2,1-c]oxepin can undergo various functional group transformations. These reactions can be used to synthesize derivatives with modified properties. General types of reactions that this compound can undergo include oxidation and reduction.

Reduction of the epoxide functionality can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). This would result in the ring-opening of the epoxide to form an alcohol. Catalytic hydrogenation (H₂/Pd) can also be employed to reduce the epoxide, typically yielding a vicinal diol. mdpi.com

Oxidation of the polycyclic backbone can be performed using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). These strong oxidants can potentially oxidize secondary alcohol functionalities, which may be present after epoxide ring-opening, to ketones.

Electrophilic Aromatic Substitution on the Naphtho-oxepin Moiety

The naphtho-oxepin core of 5H-3,5a-Epoxynaphth[2,1-c]oxepin contains a naphthalene (B1677914) ring system, which is known to undergo electrophilic aromatic substitution. In unsubstituted naphthalene, electrophilic attack preferentially occurs at the α-position (C1 or C4) over the β-position (C2 or C3). This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance involving the adjacent benzene (B151609) ring without disrupting its aromaticity.

Factors Influencing Reactivity (e.g., Steric Hindrance, Electronic Effects)

The reactivity of the 5H-3,5a-Epoxynaphth[2,1-c]oxepin system is governed by a combination of electronic and steric factors.

Steric Hindrance: The bulky dodecahydro-tetramethyl-substituted portion of the molecule, along with the rigid, three-dimensional structure imposed by the epoxide bridge, would create significant steric hindrance. This would likely impede the approach of electrophiles to the aromatic ring, further decreasing the rate of substitution reactions. The specific conformation of the molecule would play a crucial role in determining which, if any, positions on the naphthalene ring are accessible to reagents.

Comparative Analysis of Reactivity with Related Epoxide-Containing Polycycles

A direct comparative analysis of the reactivity of 5H-3,5a-Epoxynaphth[2,1-c]oxepin with other epoxide-containing polycycles is challenging due to the lack of specific experimental data for this compound. However, general principles from the study of other polycyclic epoxides, such as various diol epoxides of polycyclic aromatic hydrocarbons (PAHs), can offer some insights.

The reactivity of epoxides is largely driven by the ring strain of the three-membered ether. In many polycyclic systems, the epoxide group is susceptible to ring-opening reactions initiated by electrophiles or nucleophiles. For instance, the "bay-region" diol epoxides of some PAHs are known for their high chemical reactivity and biological activity, which is linked to the ease of their ring-opening.

In the case of 5H-3,5a-Epoxynaphth[2,1-c]oxepin, the epoxide is part of a complex, fused ring system. This integration into a larger, more rigid structure may influence its reactivity compared to simpler epoxides. The polycyclic framework could potentially mitigate the inherent reactivity of the epoxide by providing steric shielding.

The table below provides a hypothetical comparison based on general principles of reactivity for related structures.

Feature5H-3,5a-Epoxynaphth[2,1-c]oxepin (Predicted)Simple Alkene Epoxides (e.g., Styrene Oxide)Bay-Region Diol Epoxides of PAHs
Susceptibility to Electrophilic Aromatic Substitution Low, due to deactivating effects and steric hindrance.Not applicable.High on the aromatic rings, but often accompanied by other reactions.
Epoxide Ring-Opening Reactivity Moderate to low, potentially sterically hindered.High, due to significant ring strain.High, often a key step in their biological activity.
Influence of Polycyclic System Stabilizing effect on the oxepin (B1234782) ring; steric hindrance around the epoxide.Not applicable.The aromatic system influences the electronic properties and stability of the epoxide and its intermediates.

Table 1: Comparative Reactivity of Epoxide-Containing Polycycles

Spectroscopic and Analytical Characterization of 5h 3,5a Epoxynaphth 2,1 C Oxepin and Its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessmentsigmaaldrich.comrestek.comchromatographyonline.commdpi.combenchchem.comijfe.orgresearchgate.netunimas.my

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. In the context of 5H-3,5a-Epoxynaphth[2,1-c]oxepin, which is often found in complex mixtures like essential oils or plant extracts, GC-MS is indispensable for both its identification and for ensuring the purity of isolated samples. mdpi.comijfe.orgresearchgate.netunirioja.es The compound has been identified in the latex of Calotropis gigantea and in the ethanolic extract of lotus (B1177795) flowers using this method. mdpi.comijfe.org

The successful analysis of 5H-3,5a-Epoxynaphth[2,1-c]oxepin and its derivatives by GC-MS is highly dependent on the optimization of several key parameters.

Carrier Gas: Helium is a commonly used carrier gas, typically at a flow rate of 1 mL/min. mdpi.com

Temperature Program: A well-defined temperature program for the GC oven is crucial for achieving good separation of the components in a mixture. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature. For instance, a program could begin at 70°C, hold for 2 minutes, then increase at a rate of 10°C/min to 250°C, and finally hold for 5 minutes. mdpi.com This gradient allows for the elution of more volatile compounds at lower temperatures and less volatile compounds, like sesquiterpenes and diterpenoids, at higher temperatures. restek.com

Injection Method: For the analysis of terpenes and related compounds, liquid injection by syringe (LI-syringe) is a straightforward and robust method. restek.com Headspace solid-phase microextraction (HS-SPME) is another valuable technique, especially for volatile compounds. sigmaaldrich.com

Column Selection: The choice of the GC column is critical. A common choice is a non-polar or semi-polar column, such as a HP-5MS (5% diphenyl 95% dimethylpolysiloxane) column, which separates compounds based on their boiling points. ijfe.org

Table 1: Example GC-MS Method Parameters

Parameter Value
Column HP-5MS (30m x 0.25mm, 0.25µm)
Carrier Gas Helium
Flow Rate 1 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Program 70°C (2 min), then 10°C/min to 250°C (5 min)
MS Ionization Electron Ionization (EI) at 70 eV

| Mass Range | 50-800 m/z |

The mass spectrometer ionizes the molecules eluting from the GC column and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.

For ethers and epoxides, fragmentation often occurs alpha to the oxygen atom. libretexts.org The fragmentation pattern of 5H-3,5a-Epoxynaphth[2,1-c]oxepin would be expected to show characteristic losses of fragments related to its complex polycyclic structure. The molecular ion peak (M+) would be observed, and its mass would correspond to the molecular weight of the compound (278.43 g/mol ). The identification of the compound is confirmed by comparing its mass spectrum with reference spectra in databases like NIST and Wiley. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Analysissigmaaldrich.commdpi.comresearchgate.netbenchchem.com

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a molecule. For 5H-3,5a-Epoxynaphth[2,1-c]oxepin, IR spectroscopy can confirm the presence of the key epoxide and ether functionalities.

The characteristic IR absorption bands for epoxides are typically found in the fingerprint region of the spectrum. Specifically, the C-O-C stretching vibrations of the epoxide ring give rise to absorption bands around 1250 cm⁻¹ and in the 950-750 cm⁻¹ range. chemistrytalk.orgspectroscopyonline.com One source notes two strong peaks for epoxides at 750-880 cm⁻¹ and 810-950 cm⁻¹. chemistrytalk.org Another points to characteristic bands at 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹. spectroscopyonline.com The C-O stretching of the oxepine ether linkage would also contribute to the complex pattern in the 1300-1000 cm⁻¹ region. oregonstate.edu The absence of a strong absorption band in the 1800-1650 cm⁻¹ region would indicate the absence of a carbonyl (C=O) group, and the absence of a broad band in the 3700-3200 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups. oregonstate.edu

Table 2: Characteristic IR Absorption Frequencies for 5H-3,5a-Epoxynaphth[2,1-c]oxepin

Functional Group Characteristic Absorption (cm⁻¹)
Epoxide (C-O-C stretch) ~1250
Epoxide (ring vibrations) 950-810, 880-750
Ether (C-O stretch) 1300-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterizationsigmaaldrich.comrestek.commdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings and conjugated systems. While the dodecahydro-naphthoxepin core of the target molecule is largely saturated, the naphthalene-derived portion, even when hydrogenated, may exhibit some residual UV absorption.

In a study of the latex of Calotropis gigantea, where 5H-3,5a-Epoxynaphth[2,1-c]oxepin was identified, UV-Vis analysis was performed by scanning from 200 to 800 nm. researchgate.net The specific absorption maxima for purified 5H-3,5a-Epoxynaphth[2,1-c]oxepin would need to be determined experimentally but are expected to be in the lower UV range, characteristic of saturated systems with heteroatoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of 5H-3,5a-Epoxynaphth[2,1-c]oxepin would be complex due to the large number of protons in different chemical environments within the rigid polycyclic system. The chemical shifts of the protons would be influenced by the presence of the electronegative oxygen atoms of the epoxide and oxepine rings. Protons on carbons adjacent to these oxygens would be expected to resonate at lower field (higher ppm values) compared to other aliphatic protons. oregonstate.edu The presence of four methyl groups would be indicated by singlets or doublets in the upfield region of the spectrum, with their exact chemical shifts and multiplicities depending on their local environment and coupling to neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. The spectrum of 5H-3,5a-Epoxynaphth[2,1-c]oxepin is expected to show 18 distinct signals, corresponding to the 18 carbon atoms in the molecule, assuming no accidental equivalence. nih.gov Carbons bonded to oxygen atoms, such as those in the epoxide and oxepine rings, will be deshielded and appear at lower field (higher ppm values, typically in the 50-80 ppm range for ethers and 45-55 ppm for epoxides) compared to the other aliphatic carbons. oregonstate.educareerendeavour.com The chemical shifts of the four methyl carbons would appear at higher field (lower ppm values). The complete assignment of all ¹H and ¹³C signals would require advanced 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for 5H-3,5a-Epoxynaphth[2,1-c]oxepin

Carbon Type Predicted Chemical Shift Range (ppm)
Epoxide Carbons (C-O) 45-55
Oxepine Carbons (C-O) 50-80
Aliphatic Carbons (C-C) 10-50

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between nuclei, which are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) is fundamental for identifying proton-proton (¹H-¹H) coupling networks within a molecule. amazonaws.com In a COSY spectrum of a derivative of 5H-3,5a-Epoxynaphth[2,1-c]oxepin, cross-peaks would reveal adjacent protons, allowing for the tracing of spin systems throughout the carbon skeleton. For instance, the protons within the dodecahydronaphthalene ring system would exhibit a complex network of COSY correlations, helping to define the relative positions of substituents.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). uliege.be This experiment is exceptionally powerful for assigning carbon signals based on their attached, and more easily assigned, protons. Each cross-peak in an HSQC spectrum represents a C-H bond. For a tetramethyl-substituted derivative, the HSQC spectrum would clearly show four distinct correlations for the methyl groups, linking their proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). uliege.be This is arguably one of the most critical 2D NMR experiments for elucidating the complete carbon framework, as it connects molecular fragments that are not directly bonded. For the 5H-3,5a-Epoxynaphth[2,1-c]oxepin core, HMBC correlations would be essential to connect the quaternary carbons (which have no attached protons and are therefore invisible in HSQC) to the rest of the molecule. For example, correlations from the methyl protons to the quaternary carbons to which they are attached, and to adjacent carbons, would firmly establish their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. uliege.be NOESY cross-peaks arise from the Nuclear Overhauser Effect between protons that are typically within 5 Å of each other. This is vital for determining the stereochemistry of the molecule. For a rigid polycyclic system like 5H-3,5a-Epoxynaphth[2,1-c]oxepin, NOESY correlations would, for example, help to establish the relative orientation of the methyl groups and the stereochemistry of the ring junctions.

A hypothetical data table illustrating the type of correlations that would be observed for a derivative like dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin is presented below.

Proton (¹H)Correlated Carbon (¹³C) in HSQCKey HMBC Correlations (to ¹³C)Key NOESY Correlations (to ¹H)
H-5C-5C-4, C-6, C-10H-9, H-20
H-11C-11C-8, C-9, C-12, C-13H-1, H-20
H₃-17C-17C-7, C-8, C-9H-11
H₃-18C-18C-3, C-4, C-5, C-19H-19
H₃-19C-19C-3, C-4, C-5, C-18H-18
H₃-20C-20C-1, C-5, C-9, C-10H-5, H-11

This table is a generalized representation based on the analysis of similar labdane (B1241275) diterpenoids and does not represent experimentally verified data for the named compound.

Advanced Analytical Techniques (e.g., High-Resolution Mass Spectrometry, X-ray Diffraction)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula. This technique is crucial for confirming the molecular formula derived from NMR and other data. For 5H-3,5a-Epoxynaphth[2,1-c]oxepin, HRMS would confirm the molecular formula of C₁₈H₃₀O₂. acs.org The fragmentation pattern observed in the mass spectrum can also provide structural information, although for complex cyclic molecules, this can be difficult to interpret without reference compounds. t27.irlibretexts.org

TechniqueInformation ObtainedApplication to 5H-3,5a-Epoxynaphth[2,1-c]oxepin
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental formula.Confirms the molecular formula as C₁₈H₃₀O₂ and helps to distinguish between isomers.
X-ray DiffractionAbsolute configuration and solid-state conformation.Provides an unambiguous 3D structure of the molecule, confirming the stereochemistry of all chiral centers and the conformation of the rings.

X-ray Diffraction analysis of a single crystal is the gold standard for determining the three-dimensional structure of a molecule. nih.govrsc.orgrsc.orgiucr.org This technique provides the absolute configuration of chiral centers and precise bond lengths and angles. For a complex molecule with multiple stereocenters like 5H-3,5a-Epoxynaphth[2,1-c]oxepin, X-ray crystallography would be the ultimate proof of its structure. The successful crystallization of a derivative and subsequent X-ray analysis would definitively confirm the stereochemical relationships established by NOESY and other NMR techniques. nih.gov

Synthetic Utility and Potential Applications in Chemical Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The chemical architecture of 5H-3,5a-Epoxynaphth[2,1-c]oxepin makes it a valuable intermediate and building block in organic synthesis. Its inherent structural features can be strategically exploited to construct larger, more elaborate molecular frameworks.

Enabling Cyclization Reactions for Novel Scaffold Generation

The strained epoxide ring within the 5H-3,5a-Epoxynaphth[2,1-c]oxepin system is a key functional group that can participate in various ring-opening and subsequent cyclization reactions. This reactivity allows for the generation of novel and diverse molecular scaffolds that would be challenging to assemble through other synthetic routes. beilstein-journals.orgrsc.org For instance, domino reactions, which form multiple bonds in a single step, can be employed to create complex heterocyclic products. beilstein-journals.org The regioselectivity of these cyclization reactions can often be controlled by the choice of reagents and reaction conditions, offering a pathway to a wide array of new chemical entities. beilstein-journals.orgrsc.org

Strategies for Functionalization and Derivatization to Modulate Properties

The core structure of 5H-3,5a-Epoxynaphth[2,1-c]oxepin provides several sites for functionalization, allowing chemists to modify its physical and chemical properties. Strategies for derivatization can target different parts of the molecule, including the oxepin (B1234782) ring, the naphthalene (B1677914) system, and the substituents. These modifications can be used to tune characteristics such as solubility, stability, and biological activity. For example, derivatives of this compound may serve as probes or inhibitors in biochemical assays.

Contribution to the Synthesis of Biologically Relevant Compounds

The structural motifs present in 5H-3,5a-Epoxynaphth[2,1-c]oxepin are found in a variety of naturally occurring and biologically active compounds. This makes it a valuable starting material or intermediate for the synthesis of natural product analogs and other compounds with potential therapeutic applications. The synthesis of complex indole (B1671886) diterpenes, for example, often involves intricate cyclization strategies where similar polycyclic frameworks are assembled. acs.orgchemrxiv.org The compound has been identified in the extracts of various plants, suggesting its role in the biosynthesis of other complex natural products. mdpi.comresearchgate.netresearchgate.netsemanticscholar.orgnih.govresearchgate.netnih.gov

Below is a table detailing the presence of 5H-3,5a-Epoxynaphth[2,1-c]oxepin in various natural sources, as identified through GC-MS analysis in several studies.

Plant SourcePart UsedSolvent for ExtractionReference
Alstonia scholarisBarkPetroleum ether unirioja.es
Calotropis giganteaLatexMethanol (B129727) mdpi.comresearchgate.net
Zanthoxylum ovalifoliumFruitMethanol semanticscholar.org
Premna integrifoliaNot SpecifiedNot Specified nih.gov
Catharanthus roseusLeavesMethanol researchgate.netnih.gov
Valeriana faurieiNot SpecifiedNot Specified nih.gov

Development of Bio-Inspired Materials and Agents

The natural occurrence and inherent properties of 5H-3,5a-Epoxynaphth[2,1-c]oxepin have inspired research into its use in bio-inspired materials. One notable application is in the development of natural wood preservatives. researchgate.netunirioja.esresearchgate.netfao.org Certain plant extracts containing this compound have shown potential to protect wood against termites and fungi. researchgate.netunirioja.esresearchgate.net The development of such natural preservatives is driven by the need for environmentally friendly alternatives to synthetic chemicals. unirioja.es

Computational and Theoretical Investigations of 5h 3,5a Epoxynaphth 2,1 C Oxepin

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for probing the electronic properties of molecules like 5H-3,5a-Epoxynaphth[2,1-c]oxepin. These methods solve approximations of the Schrödinger equation to provide detailed insights into electron distribution and bonding.

Detailed Research Findings:

For complex natural products, DFT calculations are routinely used to analyze the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the chemical reactivity of the molecule. The HOMO-LUMO energy gap, for instance, provides an indication of the molecule's kinetic stability and the energy required for electronic excitation.

Furthermore, these calculations generate maps of electrostatic potential, which highlight the electron-rich and electron-deficient regions of the molecule. For 5H-3,5a-Epoxynaphth[2,1-c]oxepin, the oxygen atoms of the ether and epoxide functionalities would be expected to be centers of high electron density, making them likely sites for electrophilic attack or hydrogen bonding. Analysis of Mulliken charges or Natural Bond Orbitals (NBO) can quantify the partial charges on each atom, offering a more detailed picture of the intramolecular electronic environment. In studies of related labdane (B1241275) diterpenoids, DFT has been successfully used to elucidate and confirm the absolute configurations by calculating properties like the Electronic Circular Dichroism (ECD) spectrum and comparing it to experimental measurements. mdpi.comrsc.org

Calculated Electronic PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to the molecule's ability to donate electrons.
LUMO Energy+1.2 eVIndicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment1.9 DQuantifies the overall polarity of the molecule, arising from the asymmetrical charge distribution.
Mulliken Charge on Epoxide O-0.65 eShows a significant partial negative charge, indicating a nucleophilic character.

Note: The values in this table are illustrative for a molecule of this type and are not based on published experimental or computational data for 5H-3,5a-Epoxynaphth[2,1-c]oxepin.

Molecular Dynamics and Conformational Analysis

The rigid structure of 5H-3,5a-Epoxynaphth[2,1-c]oxepin is not entirely static. Understanding its conformational flexibility and dynamic behavior is crucial for interpreting its interactions with its environment.

Detailed Research Findings:

Conformational analysis typically begins with a systematic search for low-energy structures using molecular mechanics force fields (e.g., MMFF). acs.org This process identifies various stable conformers. For a rigid molecule like this, the differences might be subtle, involving slight puckering of the rings. Each of these identified conformers is then subjected to full geometry optimization using higher-level quantum chemical methods (like DFT) to obtain accurate relative energies. mdpi.comacs.org From these energies, the Boltzmann population of each conformer at a given temperature can be calculated, revealing the most probable shapes the molecule will adopt.

Molecular Dynamics (MD) simulations are then used to study the molecule's behavior over time. researchgate.net By simulating the motions of all atoms in the molecule and surrounding solvent, MD can reveal how the molecule flexes, vibrates, and interacts with its environment. For its precursor, sclareol (B1681606), MD simulations have been used to investigate its binding to biological receptors and its ability to permeate cell membranes. researchgate.netchemrxiv.org Similar simulations for 5H-3,5a-Epoxynaphth[2,1-c]oxepin could provide insights into its skin permeability or its interaction with olfactory receptors, which is key to its function as a fragrance molecule.

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (298 K)Key Dihedral Angle (Illustrative)
Conf-10.0075.1%C1-C2-C3-O4: 55.2°
Conf-20.8520.3%C1-C2-C3-O4: -53.8°
Conf-32.104.6%C7-C8-C9-C10: 60.1°

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis. It is not based on published research for 5H-3,5a-Epoxynaphth[2,1-c]oxepin.

Mechanistic Insights into Reaction Pathways via Computational Simulations

Computational chemistry provides a powerful lens for examining the mechanisms of chemical reactions, allowing for the characterization of transient structures like transition states that are difficult to observe experimentally.

Detailed Research Findings:

The synthesis of 5H-3,5a-Epoxynaphth[2,1-c]oxepin from precursors like sclareol involves key steps such as oxidation, epoxidation, and cyclization. DFT calculations can be employed to map the potential energy surface for these reaction steps. By calculating the energies of the reactants, products, and intermediates, a reaction profile can be constructed.

A critical aspect of this analysis is the location of the transition state (TS) structure for each elementary step. The TS represents the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. For instance, computations could be used to compare different possible stereochemical outcomes of the cyclization step, predicting which diastereomer is more likely to form by comparing the activation energies of the competing pathways. While specific mechanistic studies on this compound are not available, this computational approach is routinely applied to understand selectivity in the synthesis of complex natural products. researchgate.net

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantPrecursor before cyclization0.0
TSTransition State of cyclization+22.5 (Activation Energy)
Product5H-3,5a-Epoxynaphth[2,1-c]oxepin-15.0 (Reaction Energy)

Note: This table presents an exemplary reaction profile for a hypothetical intramolecular cyclization step. The energy values are for illustrative purposes only.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which serves as a crucial tool for structure verification and assignment.

Detailed Research Findings:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is a well-established technique. researchgate.netrsc.org For a proposed structure of 5H-3,5a-Epoxynaphth[2,1-c]oxepin, one can calculate the ¹³C and ¹H chemical shifts for each atom. These calculated values are then correlated with the experimental NMR spectrum. A strong linear correlation between the predicted and measured shifts provides powerful evidence for the correctness of the assigned structure. mdpi.com This method is particularly valuable for complex molecules with many stereocenters, where multiple isomers are possible. For related labdane diterpenoids, this technique, often as part of a statistical procedure like DP4+ analysis, has been instrumental in confirming their relative and absolute stereochemistry. acs.orgacs.org

In addition to NMR data, other spectroscopic parameters such as Infrared (IR) vibrational frequencies can also be computed. The calculated frequencies correspond to specific bond stretches, bends, and twists. These can be compared with an experimental IR spectrum to help identify key functional groups, such as the characteristic C-O-C stretching of the ether and epoxide groups.

Carbon AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Deviation (ppm)
C-385.184.6+0.5
C-5a98.297.9+0.3
C-8 (quat.)34.533.9+0.6
C-11a42.141.8+0.3
C-14 (CH₃)21.721.3+0.4

Note: The data in this table is illustrative. Experimental values are representative for this class of compound, and calculated values are hypothetical, chosen to demonstrate the typical small deviation observed between DFT-predicted and experimental shifts. researchgate.net

Emerging Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Epoxynaphtho-oxepin Transformations

The synthesis and functionalization of complex heterocyclic systems like epoxynaphtho-oxepins are highly dependent on the development of sophisticated catalytic methodologies. Current research is geared towards the discovery of catalysts that offer high levels of chemo-, regio-, and stereoselectivity.

One promising area of investigation involves the use of transition metal catalysts, particularly those based on palladium, rhodium, and gold. These metals have been shown to catalyze a variety of transformations that could be applicable to the synthesis and modification of the epoxynaphtho-oxepin core. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce functional groups at specific positions on the naphthyl backbone, while gold-catalyzed cyclization reactions could facilitate the formation of the oxepin (B1234782) ring.

In addition to transition metals, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, could potentially be used to control the stereochemistry of the epoxide and its subsequent transformations. The development of bifunctional catalysts, which combine a metal center with a chiral organic ligand, is another active area of research that could lead to more efficient and selective synthetic routes.

Catalyst TypePotential Application in Epoxynaphtho-oxepin SynthesisKey Advantages
Palladium Complexes Cross-coupling reactions for functionalization of the naphthalene (B1677914) ring.High efficiency, broad substrate scope.
Rhodium Complexes C-H activation and annulation reactions to build the polycyclic system.High atom economy, access to novel bond formations.
Gold Complexes Cyclization and rearrangement reactions to form the oxepin ring.Mild reaction conditions, unique reactivity with alkynes.
Chiral Organocatalysts Asymmetric epoxidation and kinetic resolution of racemic mixtures.Metal-free, environmentally benign, high enantioselectivity.

Exploration of Unconventional Reactivity and Rearrangement Pathways

The strained nature of the epoxide and oxepin rings within the 5H-3,5a-Epoxynaphth[2,1-c]oxepin framework suggests a rich and complex reactivity profile. Researchers are keen to explore unconventional reaction pathways that could lead to novel molecular architectures.

One area of interest is the acid-catalyzed rearrangement of the epoxynaphtho-oxepin core. The presence of a Lewis or Brønsted acid could induce a cascade of reactions, leading to the formation of new carbocyclic or heterocyclic systems. The outcome of these rearrangements would be highly dependent on the nature of the acid, the solvent, and the temperature, offering a tuneable platform for generating molecular diversity.

Photochemical and electrochemical methods also present exciting opportunities for exploring new reactivity. Irradiation with light of a specific wavelength could promote unique cycloaddition or rearrangement reactions that are not accessible under thermal conditions. Similarly, the use of an electric current could enable redox reactions that lead to the selective functionalization of the molecule.

Green Chemistry Principles in the Synthesis and Modification of the Core Structure

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules. For the synthesis of epoxynaphtho-oxepins, this translates to the use of environmentally benign reagents, solvents, and catalysts.

A key focus is the development of atom-economical reactions that maximize the incorporation of starting materials into the final product. This includes the use of catalytic C-H activation and annulation reactions, which avoid the need for pre-functionalized substrates. The use of renewable starting materials, such as those derived from biomass, is also being explored.

In terms of solvents, there is a move away from volatile organic compounds towards greener alternatives like water, supercritical fluids, and ionic liquids. The development of solvent-free reaction conditions is the ultimate goal, although this can be challenging for complex multi-step syntheses.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers several advantages for the synthesis of complex molecules like epoxynaphtho-oxepins. These include improved heat and mass transfer, enhanced safety, and the ability to readily scale up production.

The integration of flow chemistry with automated synthesis platforms allows for the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries. This technology could be particularly valuable for exploring the structure-activity relationships of epoxynaphtho-oxepin derivatives in a systematic manner. By varying the substituents on the aromatic ring or modifying the stereochemistry of the epoxide, researchers can quickly generate a diverse set of analogs for biological screening or materials testing.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of epoxynaphtho-oxepins requires the use of advanced analytical techniques. In-situ spectroscopic methods, such as ReactIR and process NMR, allow for the real-time monitoring of reaction progress, providing valuable kinetic and mechanistic data.

Advanced imaging techniques, such as those based on fluorescence or mass spectrometry, can provide spatially resolved information about the distribution of reactants, intermediates, and products within a reaction mixture. This can be particularly useful for understanding heterogeneous catalytic systems or for studying reactions occurring at interfaces. The development of novel probes and sensors that are specific for the epoxynaphtho-oxepin core could further enhance the capabilities of these imaging techniques.

Q & A

Q. What are the established synthetic protocols for 5H-3,5a-Epoxynaphth[2,1-c]o, and what parameters critically influence yield and purity?

Methodological Answer: The synthesis of epoxynaphtho derivatives typically involves acid-catalyzed cyclization or condensation reactions. For example:

  • Friedel-Crafts alkylation with phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) at 60°C for 8 hours, as demonstrated in the synthesis of structurally similar naphthalene derivatives .
  • Solvent selection : Chloroform (CHCl₃) is often used for extraction due to its ability to dissolve aromatic intermediates, while ethanol is preferred for recrystallization to enhance purity .
  • Critical parameters :
    • Temperature control : Reactions heated at 60–65°C minimize side reactions (e.g., over-oxidation) .
    • Catalyst ratio : A 1:10 w/w P₂O₅-MsOH ratio optimizes cyclization efficiency .
    • Workup procedures : Washing with NaOH removes unreacted acids, and anhydrous MgSO₄ ensures moisture-free organic layers .

Q. How should researchers approach the spectroscopic characterization of this compound to ensure structural accuracy?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with analogous compounds. For example, ethyl 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-carboxylate shows distinct aromatic proton signals at δ 6.82–8.33 ppm, with methoxy groups at δ 3.76 ppm .
  • IR spectroscopy : Confirm epoxide functionality via C-O-C stretching vibrations (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., MH⁺ 467.1856 for a related compound) .
  • Cross-validation : Compare data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. What methodological strategies are recommended for resolving contradictory results in the compound's spectral data or biological activity assays?

Methodological Answer:

  • Triangulation : Combine multiple analytical techniques (e.g., XRD for crystallinity, HPLC for purity) to validate structural assignments .
  • Batch variability analysis : Replicate syntheses under identical conditions and use statistical tools (e.g., ANOVA) to assess reproducibility .
  • Alternative explanations : For conflicting bioactivity data, test derivatives with modified substituents to isolate structure-activity relationships .
  • Peer validation : Conduct blind spectral interpretations with independent labs to reduce observer bias .

Q. What advanced computational approaches can validate the stereochemical configuration of this compound derivatives?

Methodological Answer:

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and stereochemical preferences .
  • Density Functional Theory (DFT) : Calculate NMR chemical shifts and compare them with experimental data to confirm configurations .
  • Molecular dynamics simulations : Assess conformational stability of epoxide rings under physiological conditions (e.g., solvation models) .

Q. How can researchers design robust biological evaluation studies for this compound's derivatives while accounting for batch-to-batch variability?

Methodological Answer:

  • Experimental design : Use a mixed-methods approach:
    • Quantitative : Dose-response assays (IC₅₀) with triplicate measurements to assess potency .
    • Qualitative : Cell imaging to observe morphological changes (e.g., apoptosis) .
  • Control groups : Include reference compounds (e.g., vanillic acid derivatives) to benchmark activity .
  • Data integration : Apply multivariate analysis (e.g., PCA) to correlate synthetic parameters (purity, yield) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.